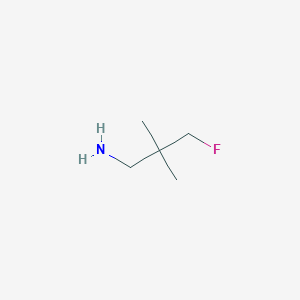

3-Fluoro-2,2-dimethylpropan-1-amine

Description

Properties

IUPAC Name |

3-fluoro-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN/c1-5(2,3-6)4-7/h3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFENAMANOFPPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,2-dimethylpropan-1-amine typically involves the fluorination of a suitable precursor. One common method is the reaction of 2,2-dimethylpropan-1-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides or thiol-substituted compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

3-Fluoro-2,2-dimethylpropan-1-amine serves as a building block in organic synthesis. Its fluorinated nature allows for the development of more complex molecules. It is commonly used in:

- Synthesis of Pharmaceuticals : The compound can be utilized to create active pharmaceutical ingredients (APIs) by serving as an intermediate in chemical reactions.

- Agrochemicals : Its properties make it suitable for developing herbicides and pesticides that require specific reactivity profiles.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts amine to nitroso or nitro compounds | KMnO, CrO |

| Reduction | Forms secondary or tertiary amines | LiAlH, H (metal catalyst) |

| Substitution | Fluorine can be replaced with other groups | Nucleophiles (NaN, R-SH) |

2. Biology

In biological research, this compound is used to investigate the effects of fluorinated amines on biological systems. Its role includes:

- Model Compound : It helps in understanding the behavior of similar molecules within biological environments.

- Biochemical Pathways : Research has focused on its interactions with enzymes and receptors, providing insights into metabolic processes.

Case Study: Enzyme Interaction

A study demonstrated that this compound could act as a ligand for specific enzymes, influencing their activity. This interaction is critical for understanding drug mechanisms and developing new therapeutics.

3. Medicine

Fluorinated compounds are often explored for their therapeutic properties . The applications of this compound in medicine include:

- Drug Development : Investigated as a potential drug candidate due to its unique pharmacological properties.

- Precursor in Synthesis : Used in synthesizing compounds that exhibit biological activity against various diseases.

Industrial Applications

In industry, this compound finds utility in producing specialty chemicals used in materials science and electronics. Its unique properties allow it to be employed in:

- Organic Buffers : Used in biochemical applications where pH stability is crucial.

- Electronics Manufacturing : Its chemical stability makes it suitable for applications requiring high purity levels.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,2-dimethylpropan-1-amine involves its interaction with molecular targets in biological systems. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-Fluoro-2,2-dimethylpropan-1-amine and related fluorinated amines:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Structural Features | Applications |

|---|---|---|---|---|---|---|

| This compound | 63793-98-6 | C₅H₁₂FN | 105.15 | 1 | Branched aliphatic amine | Pharmaceutical intermediates |

| 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine | 1211517-48-4 | C₅H₁₀F₃N | 141.13 | 3 | Highly fluorinated aliphatic amine | Agrochemicals, material science |

| 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine | 787585-32-4 | C₁₁H₁₆FN | 181.25 | 1 | Aromatic substitution, bulky substituents | CNS-active drug candidates |

| 1-(Fluorophenyl)propan-2-ylamine | Not specified | C₁₀H₁₃FN | 165.22 | 1 | Aromatic phenyl group, methylamine | Psychoactive drug analogs |

Key Findings and Analysis

Fluorination Impact :

- The trifluoro derivative (3,3,3-Trifluoro-2,2-dimethylpropan-1-amine ) exhibits a 34% higher molecular weight than the target compound due to three fluorine atoms. This increases its lipophilicity, making it suitable for agrochemical formulations where membrane penetration is critical .

- In contrast, the single fluorine in This compound balances polarity and steric bulk, favoring its use in pharmaceutical intermediates requiring metabolic stability .

Aromatic vs. This structural feature is leveraged in central nervous system (CNS) drug development . Aliphatic amines (e.g., the target compound) are more flexible, enabling easier synthetic modifications for scalability in industrial processes .

Salt Forms and Solubility :

- Hydrochloride salts of both This compound and 3-(4-fluorophenyl)-2,2-dimethylpropan-1-amine (CAS EN300-23530358) improve aqueous solubility, a critical factor in drug formulation .

Purity and Regulatory Considerations: The target compound is supplied at 95% purity, reflecting its role in high-precision research . Fluorinated amines are often monitored as impurities in pharmaceuticals (e.g., drospirenone/ethinyl estradiol formulations), emphasizing the need for stringent synthesis protocols to avoid undesired byproducts .

Q & A

Q. What are the key synthetic routes for 3-fluoro-2,2-dimethylpropan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination of a pre-functionalized precursor. For example:

- Nucleophilic substitution : React 2,2-dimethyl-3-chloropropan-1-amine with a fluorinating agent (e.g., KF or tetrabutylammonium fluoride) in polar aprotic solvents (DMF, DMSO) under reflux. Elevated temperatures (~80–100°C) improve reaction rates but may require inert atmospheres to prevent degradation .

- Reductive amination : Fluorinated ketones (e.g., 3-fluoro-2,2-dimethylpropanal) can undergo reductive amination using NH₃ and NaBH₃CN in methanol. pH control (7–9) is critical to avoid over-reduction .

Q. How can the structure of this compound be confirmed spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR :

- 19F NMR : Single peak at δ ~-200 ppm (coupled to adjacent protons) .

- MS (ESI+) : m/z 136.1 [M+H]⁺ (calculated for C₅H₁₂FN) .

Validation : Compare with literature data for analogous fluorinated amines (e.g., 3-(2-fluoroethoxy)propan-1-amine ).

Advanced Research Questions

Q. How does the fluorine substituent impact the compound’s reactivity in nucleophilic or catalytic reactions?

Methodological Answer: The electron-withdrawing fluorine atom:

- Reduces basicity : pKa of the amine group decreases by ~1–2 units compared to non-fluorinated analogs, affecting protonation in acidic media .

- Enhances stability : Fluorine mitigates oxidation of the β-carbon, as seen in stability studies under air (TGA/DSC shows decomposition >200°C) .

- Directs regioselectivity : In Pd-catalyzed cross-coupling, fluorine’s electronegativity biases transmetallation steps (e.g., Suzuki-Miyaura reactions favor para-substituted aryl partners) .

Experimental Design : Compare reaction outcomes (yield, regioselectivity) between this compound and its non-fluorinated analog in model reactions (e.g., urea formation ).

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., acyl, sulfonyl groups) and assess binding affinity (e.g., via radioligand assays for receptor targets) .

- Metabolic Stability Assays : Use liver microsomes to compare metabolic half-lives. Fluorine often reduces CYP450-mediated degradation, but steric hindrance from –C(CH₃)₂ may dominate .

Case Study : In indoline derivatives, fluorinated amines showed 2–3× higher H3 receptor affinity than non-fluorinated analogs, but conflicting data arose from differences in assay conditions (e.g., buffer pH, cell lines) .

Q. How can computational modeling predict the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, logP, and H-bonding capacity. Fluorine increases polarity (logP ~0.8 vs. ~1.2 for non-fluorinated analog) .

- MD Simulations : Simulate solvation in water/octanol to estimate partition coefficients. Results align with experimental logP values within ±0.2 units .

Validation : Cross-check with experimental HPLC retention times (C18 column, acetonitrile/water gradient) .

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (vapor pressure ~2 mmHg at 25°C) .

- Spill Management : Neutralize with 5% acetic acid, then adsorb with vermiculite. Waste must be stored in sealed containers and incinerated .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.